molecular formula C11H15N3O4S B3085758 N-Methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine sulfate CAS No. 1158302-05-6

N-Methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine sulfate

Cat. No.: B3085758
CAS No.: 1158302-05-6
M. Wt: 285.32
InChI Key: ZVPMLJOYIOSOFQ-UHFFFAOYSA-N
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Description

N-Methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine sulfate ( 1158302-05-6) is a chemical building block of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C11H13N3·H2O4S and a molecular weight of 285.3 g/mol, this high-purity compound serves as a key pyrazole-containing intermediate . The pyrazole moiety is a privileged scaffold in pharmaceutical development, known for its diverse biological profile . Recent scientific advancements highlight the importance of pyrazole-based structures in the design of novel therapeutics, particularly as anti-inflammatory and anticancer agents . Researchers leverage these cores to develop molecules that can inhibit specific pathways involved in disease progression. This compound is supplied with a purity of 95% and requires storage under refrigerated conditions to ensure stability . It is intended for use as a building block in organic synthesis, library development, and exploratory research aimed at creating new bioactive molecules. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for any human consumption.

Properties

IUPAC Name

N-methyl-1-(4-pyrazol-1-ylphenyl)methanamine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.H2O4S/c1-12-9-10-3-5-11(6-4-10)14-8-2-7-13-14;1-5(2,3)4/h2-8,12H,9H2,1H3;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPMLJOYIOSOFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)N2C=CC=N2.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158302-05-6
Record name methyl({[4-(1H-pyrazol-1-yl)phenyl]methyl})amine; sulfuric acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine sulfate typically involves the reaction of N-methyl-4-(1H-pyrazol-1-yl)benzylamine with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the sulfate salt. The process can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-4-(1H-pyrazol-1-yl)benzaldehyde, while reduction could produce N-methyl-4-(1H-pyrazol-1-yl)phenylmethanol .

Scientific Research Applications

Chemical Properties and Structure

N-Methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine sulfate has a molecular formula of C11H13N3H2SO4C_{11}H_{13}N_3\cdot H_2SO_4 and a molecular weight of approximately 285.32 g/mol . The compound features a methanamine group attached to a phenyl ring that is further substituted with a pyrazole moiety, which is crucial for its biological activity.

Medicinal Chemistry

This compound serves as a building block for synthesizing more complex pharmaceutical agents. Its structure allows for modifications that can enhance pharmacological properties, making it valuable in drug development .

Key Applications:

  • Synthesis of P2Y12 Antagonists : Compounds derived from this compound have been explored as P2Y12 antagonists, which are crucial in treating cardiovascular diseases by preventing platelet aggregation .

Biological Research

This compound has shown potential in various biological assays, particularly in enzyme inhibition studies and protein interactions.

Significant Findings:

  • Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in inflammatory pathways, suggesting its utility in treating conditions characterized by excessive inflammation.

Interaction Studies

Studies focusing on the binding affinity of this compound to various biological targets are pivotal in elucidating its mechanism of action. These studies can lead to the identification of new therapeutic applications.

Case Study 1: Cardiovascular Applications

A study demonstrated that derivatives of this compound effectively inhibit the P2Y12 receptor, showing promise as antiplatelet agents. This effect was observed in both in vitro and in vivo models, highlighting the compound's potential for therapeutic use in thromboembolic disorders .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound. It was found to significantly reduce pro-inflammatory cytokines in cell cultures, indicating its potential application in managing inflammatory diseases such as arthritis and other autoimmune conditions .

Synthesis Overview

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis begins with readily available pyrazole derivatives.
  • Reaction Conditions : Common reagents include borane and tetrahydrofuran under reflux conditions to achieve high yields (up to 83%) .
  • Purification : The final product is purified using silica gel chromatography.

Mechanism of Action

The mechanism of action of N-Methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine sulfate involves its interaction with specific molecular targets. The pyrazole ring and phenyl group allow the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects and salt forms:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Salt Form Key Substituents Purity (if available) Notes
N-Methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine sulfate - (C₁₁H₁₃N₃)₂·H₂SO₄ ~456.56 Sulfate 4-pyrazol-1-yl phenyl - Enhanced water solubility
N-Methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride 1185298-38-7 C₁₁H₁₃N₃·2HCl 277.21 (base + 2HCl) Dihydrochloride 4-pyrazol-1-yl phenyl 96% Higher solubility in polar solvents
1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine 1015846-14-6 C₁₂H₁₅N₃O 217.27 Free base 3-methoxyphenyl on pyrazole - Methoxy group increases lipophilicity
N-methyl-1-[4-(trifluoromethyl)phenyl]methanamine - C₉H₁₁F₃N 190.19 Free base 4-trifluoromethyl phenyl - CF₃ group enhances metabolic stability

Key Comparative Insights

Salt Form Impact
  • Sulfate vs. Hydrochloride : Sulfate salts generally exhibit lower solubility in organic solvents compared to hydrochlorides but offer better crystallinity. The dihydrochloride analog (HC-4193) has a purity of 96% and is likely more soluble in aqueous media due to the chloride ions .
  • Stability : Sulfate salts are less hygroscopic than hydrochlorides, reducing degradation risks in humid environments.
Substituent Effects
  • Pyrazole vs. Methoxy Groups : The 3-methoxyphenyl analog () has a logP ~2.1 (estimated), making it more lipophilic than the target compound. This could enhance membrane permeability but reduce aqueous solubility .

Pharmacological Implications

  • Pyrazole Derivatives : The target compound’s pyrazole moiety may mimic heterocyclic motifs in kinase inhibitors or GPCR-targeting drugs.
  • Salt Selection : Sulfate salts are preferred for oral formulations due to slow release profiles, while hydrochlorides are used in injectables for rapid bioavailability.

Biological Activity

N-Methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine sulfate, with the molecular formula C11_{11}H15_{15}N3_3·H2_2SO4_4, is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This compound includes a pyrazole ring, a phenyl group, and a methylamine moiety, which contribute to its diverse interactions within biological systems.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the pyrazole and phenyl groups allows for specific binding interactions that can modulate enzyme activity and alter signaling pathways. Research indicates that these interactions may lead to inhibition of certain enzymatic activities or influence cellular signaling cascades, which are crucial in various physiological processes .

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of pyrazole derivatives, including this compound. For example, related compounds have shown promising activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 3.55 to 6.56 µg/mL . The electronic nature of substituents on the aromatic rings plays a significant role in enhancing antimicrobial efficacy.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of pyrazole derivatives. Compounds structurally similar to this compound have demonstrated effectiveness in reducing inflammation in animal models, outperforming traditional anti-inflammatory drugs like phenylbutazone . This suggests that the compound may be beneficial in treating inflammatory conditions.

Anticancer Activity

Emerging evidence points to the anticancer properties of this compound. In vitro studies have shown that compounds within this class can inhibit cancer cell proliferation across various cell lines, including breast cancer models (MDA-MB-231). The growth inhibitory concentration (GI50) values indicate significant potency against these cancer cells .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochlorideStructureModerate antimicrobial activity
5-Aryl-3-styryl-pyrazoleStructureHigh antioxidant activity
3-Styryl-pyrazole derivativesStructureSignificant anticancer effects

This table illustrates how this compound compares with other pyrazole derivatives in terms of biological activity.

Study on Antimicrobial Efficacy

A study published in MDPI explored various pyrazole derivatives' antimicrobial properties, revealing that those with specific substituents exhibited enhanced efficacy against bacterial strains. The findings indicated that electron-donating groups significantly improved activity, suggesting a structure-activity relationship that could guide future drug design .

Investigation into Anti-inflammatory Effects

Another research article demonstrated that certain pyrazole derivatives could effectively reduce carrageenan-induced edema in rat models, highlighting their potential as anti-inflammatory agents. This study provided compelling evidence for further exploration into their therapeutic applications in inflammatory diseases .

Cancer Cell Line Studies

In vitro studies assessing the effects of this compound on cancer cell lines showed promising results. The compound exhibited significant cytotoxicity against MCF-7 and SKBR3 breast cancer cells, indicating its potential as a lead compound for developing new anticancer therapies .

Q & A

Basic Synthesis

Q: What are the common synthetic routes for preparing N-Methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine and its derivatives? Methodological Answer:

  • Nucleophilic Substitution : React 4-(chloromethyl)benzylamine with 1H-pyrazole under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO .
  • Nitrile Reduction : Reduce nitrile precursors (e.g., 2-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzonitrile) using borane-THF or catalytic hydrogenation (Raney Ni/Pd-C, H₂) to yield primary amines .
  • Purification : Employ recrystallization or chromatography (e.g., silica gel) to isolate high-purity products .

Advanced Synthesis

Q: How can reaction conditions be optimized for scalable synthesis of this compound? Methodological Answer:

  • Continuous Flow Reactors : Enhance yield and efficiency by controlling residence time and temperature in flow systems .
  • Catalytic Systems : Optimize hydrogenation catalysts (e.g., Pd/C with LiOH) to minimize side reactions during nitrile reduction .
  • Solvent Screening : Test solvents like acetonitrile or THF for improved solubility and reaction kinetics .

Basic Characterization

Q: What techniques are critical for structural characterization of this compound? Methodological Answer:

  • X-ray Crystallography : Use SHELXL for refinement of crystal structures, leveraging high-resolution data to resolve bond lengths and angles .
  • Spectroscopy : Confirm functional groups via FT-IR (e.g., amine N-H stretches at ~3300 cm⁻¹) and ¹H/¹³C NMR (e.g., pyrazole proton signals at δ 7.5–8.5 ppm) .

Advanced Characterization

Q: How should researchers address data contradictions in crystallographic refinement? Methodological Answer:

  • Twin Refinement : Apply SHELXL’s twin law parameters (e.g., HKLF 5 format) for twinned crystals to improve R-factors .
  • Disorder Modeling : Use PART instructions in SHELXL to model disordered solvent molecules or flexible side chains .

Basic Biological Activity

Q: What methodologies assess the biological activity of this compound? Methodological Answer:

  • Photosensitization Assays : Measure reactive oxygen species (ROS) generation under UV/visible light using fluorescent probes (e.g., DCFH-DA) .
  • Cytotoxicity Screening : Perform MTT assays on cell lines (e.g., HeLa or HEK293) to evaluate IC₅₀ values .

Advanced Biological Activity

Q: How can covalent binding mechanisms to biological targets be elucidated? Methodological Answer:

  • Photoaffinity Labeling : Use radiolabeled analogs (e.g., ³H or ¹⁴C) to track covalent interactions via autoradiography .
  • Mass Spectrometry : Identify adducts by LC-MS/MS after tryptic digestion of target proteins .

Basic Safety

Q: What safety protocols are essential during experimental handling? Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and P95 respirators to prevent inhalation/contact .
  • Ventilation : Use fume hoods with ≥0.5 m/s face velocity to control aerosol exposure .

Advanced Safety

Q: How can stability under extreme conditions (pH, temperature) be evaluated? Methodological Answer:

  • Forced Degradation Studies : Expose the compound to 0.1 M HCl/NaOH (24 hrs, 40°C) or UV light (ICH Q1B guidelines) to identify degradation products via HPLC .
  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (Td) under nitrogen atmosphere .

Basic Analytical Methods

Q: What analytical methods ensure purity and identity confirmation? Methodological Answer:

  • HPLC-DAD : Use C18 columns (e.g., 5 µm, 250 × 4.6 mm) with acetonitrile/water gradients (UV detection at 254 nm) .
  • Elemental Analysis : Verify C, H, N content within ±0.4% of theoretical values .

Advanced Analytical Methods

Q: How can spectral ambiguities in NMR be resolved? Methodological Answer:

  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., aromatic regions) via correlation spectroscopy .
  • DFT Calculations : Compare experimental ¹³C shifts with computed values (B3LYP/6-31G*) to validate assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine sulfate
Reactant of Route 2
Reactant of Route 2
N-Methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine sulfate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.